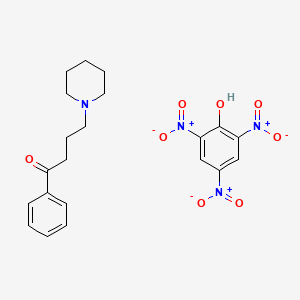
Methylethylsiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethylsiloxane is a type of organosilicon compound that belongs to the broader class of siloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylethylsiloxane can be synthesized through the hydrolytic polycondensation of dichlorosilanes. The process involves the reaction of dichlorosilane with water or methanol, leading to the formation of linear and cyclic oligomeric siloxanes . The reaction conditions typically include the use of cold, concentrated hydrochloric acid to facilitate the hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process starting from dichlorosilanes. The first step is the hydrolysis or methanolysis of dichlorosilane, which produces a mixture of linear and cyclic siloxanes . This mixture is then subjected to further processing to isolate and purify the desired this compound compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methylethylsiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can lead to the formation of silicon dioxide . Additionally, it can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, which can degrade the siloxane group to form siloxide salts . Hydrosilylation reactions typically require the presence of a catalyst, such as platinum or rhodium complexes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions yield silicon dioxide, while hydrosilylation reactions produce various organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Methylethylsiloxane has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of advanced materials, such as silicone elastomers and resins . In biology and medicine, this compound-based materials are utilized in medical implants and drug delivery systems due to their biocompatibility and stability . Industrially, this compound is employed in the production of coatings, sealants, and lubricants .
Wirkmechanismus
The mechanism of action of methylethylsiloxane involves its interaction with various molecular targets and pathways. For instance, in hydrosilylation reactions, this compound acts as a hydride donor, transferring hydride ions to unsaturated organic compounds in the presence of a catalyst . This process involves the formation of a transition state complex between the siloxane and the catalyst, followed by the transfer of the hydride ion to the substrate.
Vergleich Mit ähnlichen Verbindungen
Methylethylsiloxane can be compared to other similar siloxane compounds, such as polymethylhydrosiloxane and polydimethylsiloxane. While all these compounds share a silicon-oxygen backbone, they differ in their organic substituents and chemical properties. Polymethylhydrosiloxane, for example, contains hydrogen atoms attached to the silicon, making it a more reactive reducing agent compared to this compound . Polydimethylsiloxane, on the other hand, has methyl groups attached to the silicon, resulting in a more stable and less reactive compound .
Similar Compounds
- Polymethylhydrosiloxane
- Polydimethylsiloxane
- Polyethylsiloxane
This compound stands out due to its unique combination of methyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other siloxanes.
Eigenschaften
Molekularformel |
C3H9OSi |
|---|---|
Molekulargewicht |
89.19 g/mol |
InChI |
InChI=1S/C3H9OSi/c1-3-5(2)4/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NDCHKIVDFBYGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)

![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)





